LNT-N-acetyl-propargyl
Description
Significance of Human Milk Oligosaccharides (HMOs) in Biological Systems Research
Human Milk Oligosaccharides (HMOs) are a complex and abundant group of sugars found in human breast milk, ranking as the third most plentiful solid component. wikipedia.orgmdpi.com These intricate glycans are not readily digested by infants, but instead serve crucial roles in promoting infant health and development. wikipedia.org Their significance in biological systems research stems from their diverse functions, which include shaping the infant gut microbiota, preventing pathogen infections, and modulating the immune system. wikipedia.orgfrontiersin.orgfoodandnutritionjournal.org
HMOs act as prebiotics, selectively fostering the growth of beneficial bacteria in the infant's gut, such as Bifidobacterium species. wikipedia.orgnih.gov This helps to establish a healthy gut microbiome, which is essential for proper immune development and protection against harmful bacteria. wikipedia.orgmdpi.com Furthermore, some HMOs can act as decoy receptors, binding to pathogens and preventing them from attaching to and infecting intestinal cells. wikipedia.org This mechanism reduces the risk of various infections. wikipedia.org Beyond their prebiotic and anti-pathogenic roles, HMOs are also believed to contribute to brain development and cognitive function. wikipedia.org
The vast structural diversity of HMOs, with over 200 different structures identified, presents a significant area of research. frontiersin.org This diversity suggests a wide range of specific functions, driving scientific interest in understanding the structure-function relationships of these vital molecules. nih.gov
Structural Diversity and Functional Roles of Lacto-N-tetraose (LNT) as a Core Glycan
Lacto-N-tetraose (LNT) is a prominent core structure found in many more complex Human Milk Oligosaccharides (HMOs). oup.comresearchgate.net It is a tetrasaccharide with the structure Galβ1-3GlcNAcβ1-3Galβ1-4Glc. oup.comelicityl-oligotech.com LNT is considered a type 1 chain HMO. oup.com As a fundamental building block, LNT's structure can be further elongated and modified with additional sugars like fucose and sialic acid, leading to the vast diversity observed in HMOs. oup.com
The functional importance of LNT and its derivatives is significant. For instance, fucosylated derivatives of LNT, such as Lacto-N-fucopentaose II (LNFP II) and Lacto-N-fucopentaose V (LNFP V), have been shown to protect intestinal cells from pathogens and may offer protection against conditions like necrotizing enterocolitis in infants. escholarship.org The presence of LNT as a core structure in numerous HMOs underscores its importance in the biological activities attributed to these complex glycans. researchgate.net
Rationale for Chemical Modification of Glycans for Research Applications
The study of glycans and their functions in biological systems, a field known as glycobiology, often requires chemically modified versions of these molecules. nih.gov While biological systems produce a heterogeneous mixture of glycans, chemical synthesis allows for the production of homogeneous glycans in larger quantities, which is essential for detailed research. nih.gov
Chemical modification serves several key purposes in glycoconjugate research:
Probing Biological Interactions: Modified glycans can be used as tools to investigate the interactions between glycans and their binding partners, such as proteins (lectins) and other cells. frontiersin.orgsigmaaldrich.com
Developing Research Tools: Introducing specific chemical tags or labels onto glycans enables their detection, visualization, and quantification in biological samples. researchgate.net
Creating Therapeutic Agents: Modified glycans can be designed to have enhanced or novel therapeutic properties, such as in the development of vaccines or anti-adhesion therapies. nih.gov
The primary challenge in glycan synthesis and modification lies in the selective reaction of one specific hydroxyl group among many with similar reactivity. nih.govsigmaaldrich.com This necessitates complex strategies involving protecting groups to achieve the desired regioselective and stereospecific modifications. sigmaaldrich.com Both chemical and enzymatic methods, or a combination of both, are employed to create these valuable research tools. nih.gov
Overview of Propargyl Tagging in Chemical Biology
Propargyl groups, which contain a terminal alkyne, are valuable functional groups for labeling and bioconjugation in chemical biology. oup.com Their small size, only slightly larger than a methyl group, allows for their incorporation into biomolecules with minimal structural disruption. oup.com
The introduction of a propargyl tag onto a biomolecule of interest provides a chemical "handle" that can be used for subsequent modifications. nih.gov This tagging strategy is particularly useful for studying the interactions and functions of biomolecules within complex biological systems. spirochem.com
Principle and Advantages of "Click Chemistry" in Glycoconjugate Research
"Click chemistry" refers to a class of reactions that are highly efficient, selective, and biocompatible, making them ideal for modifying complex biological molecules like glycans. sci-hub.se The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule. sci-hub.se
The key advantages of using click chemistry in glycoconjugate research include:
High Specificity and Yield: The reaction is highly specific and proceeds with high yields, even in complex biological mixtures. nih.govbohrium.com
Biocompatibility: The reaction conditions are generally mild and compatible with biological systems. sci-hub.se
Versatility: It allows for the controlled attachment of a wide variety of molecules, including fluorescent dyes, affinity tags, and other reporter groups, to glycans. nih.govworldscientific.com
Click chemistry has become a powerful tool for creating well-defined glycoconjugates for various applications, including the development of vaccines and probes for studying glycan-protein interactions. nih.govnih.gov
Integration of N-acetyl-propargyl Moiety for Probe Development
The integration of an N-acetyl-propargyl moiety into a molecule is a strategic approach for developing chemical probes. The propargyl group serves as a "clickable" handle for subsequent bioconjugation reactions, as described above. nih.gov The N-acetyl group can be important for molecular recognition or to stabilize the linkage. For instance, in the synthesis of N-acetyl propargyl glycosylamides, selective N-acetylation is performed to stabilize the newly formed bond. researchgate.net
This strategy has been employed in the development of probes for various biological targets. For example, photoaffinity probes containing a propargyl ether have been developed to study sirtuin enzymes. nih.gov Similarly, propargyl-containing probes have been used to investigate cysteine proteases and to label DNA with minimal structural interference. oup.comacs.org The ability to incorporate this moiety allows for the creation of versatile probes for detecting and studying the function of biomolecules in living systems. researchgate.net
Conceptual Framework for Investigating LNT-N-acetyl-propargyl
Based on the principles outlined above, this compound represents a chemically modified version of the human milk oligosaccharide Lacto-N-tetraose (LNT). This compound is designed as a research tool for glycobiology.
The conceptual framework for its investigation involves leveraging its unique structural features:
The LNT core: This provides the biological relevance, allowing the probe to mimic a key structural component of HMOs and interact with biological systems that recognize this glycan. oup.comresearchgate.net
The N-acetyl-propargyl tag: This serves as a versatile chemical handle. The propargyl group enables the use of "click chemistry" to attach a variety of reporter molecules, such as fluorescent dyes or affinity tags. nih.govsci-hub.se The N-acetyl group contributes to the stability of the molecule. researchgate.net
By using this compound, researchers can investigate the biological roles of LNT. For example, it could be used to:
Identify and characterize proteins that bind to LNT.
Visualize the localization of LNT-binding sites in cells and tissues.
Study the uptake and metabolism of LNT by gut bacteria.
In essence, this compound is a synthetic molecular probe designed to explore the intricate world of human milk oligosaccharides and their impact on human health.
Hypothesis-Driven Research in Glycoconjugate-Target Interactions
A central theme in glycobiology is understanding the specific interactions between glycoconjugates and their binding partners, such as lectins. pnas.org Hypothesis-driven research in this area often involves the design and synthesis of modified carbohydrate derivatives to probe these interactions. mdpi.com For instance, researchers might hypothesize that specific structural modifications to a glycan will alter its binding affinity or selectivity for a particular protein. To test such a hypothesis, synthetic chemistry is employed to create these modified glycans, which can then be used in various biochemical and cellular assays. mdpi.com
The development of "designer" tools to probe glycan function is considered imperative due to the often nonspecific nature of glycan-protein interactions. acs.org These tools allow for a more detailed investigation of the structural parameters that govern the specificity of these pairings. pnas.org Multivalent glycoconjugates, which present multiple copies of a carbohydrate ligand, are often used to mimic the clustered presentation of glycans on cell surfaces and can lead to enhanced binding affinity and "superselective" recognition. acs.org
Scope of Academic Inquiry into a Novel Chemical Probe
The academic inquiry into a novel chemical probe like this compound falls within the broader effort to develop sophisticated tools for chemical glycobiology. The "LNT" portion of the name refers to Lacto-N-triose II, a core structural unit of human milk oligosaccharides. nih.govbiosynth.com The "N-acetyl" group is a common modification in naturally occurring sugars. rsc.org The "propargyl" group, an alkyne functional group, is of particular interest in chemical biology because it can participate in bioorthogonal "click chemistry" reactions. nih.govjenabioscience.com
This bioorthogonal reactivity allows for the specific labeling and detection of molecules that have incorporated the propargyl-containing probe. tocris.com For example, a propargyl-modified glycan can be introduced into a biological system and subsequently tagged with a reporter molecule (like a fluorescent dye or biotin) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov This chemical reporter strategy enables researchers to visualize, track, and isolate the modified glycoconjugates and their interaction partners. tocris.com
The synthesis of such probes can be complex, often involving multiple chemical steps or enzymatic synthesis strategies. nih.govnih.govresearchgate.net For instance, the synthesis of Lacto-N-triose II itself can be achieved through enzymatic transfer reactions or glycosynthase-based flow processes. nih.govnih.gov The addition of the N-acetyl-propargyl group would require further chemical modification.
The scope of research with a probe like this compound would likely involve its use in metabolic glycoengineering experiments to study the biosynthesis and function of glycoconjugates containing the Lacto-N-triose II core. tocris.com By introducing this probe to cells, researchers can investigate which enzymes process it, where it becomes localized within the cell, and what proteins it interacts with. This information provides valuable insights into the fundamental biology of glycans and can contribute to our understanding of their roles in health and disease.
Table of Research Findings and Applications of Related Chemical Probes
| Probe/Method | Research Focus | Key Findings/Applications | Citations |
| Metabolic Glycoengineering (MGE) | Studying glycan biosynthesis and function in cellular systems. | Allows for the incorporation of unnatural monosaccharides with reactive handles (e.g., alkynes) into glycans for subsequent detection and analysis. | tocris.com |
| Bioorthogonal Chemistry (e.g., Click Chemistry) | Selective labeling and detection of biomolecules. | Enables the covalent attachment of reporter molecules (e.g., fluorophores, biotin) to bioorthogonally tagged molecules like propargyl-modified glycans. | tocris.comnih.gov |
| Glycosynthases | Enzymatic synthesis of specific oligosaccharides. | Engineered glycosidases that can synthesize oligosaccharides like Lacto-N-triose II with high efficiency and regioselectivity. | nih.gov |
| Activity-Based Probes (ABPs) | Studying the activity of enzymes involved in glycan metabolism. | Irreversible inhibitors that form covalent bonds with target enzymes, allowing for their detection and characterization. | rsc.org |
| Multivalent Glycoconjugates | Investigating the effects of multivalent binding on glycan-lectin interactions. | Can exhibit enhanced binding affinity and selectivity for lectins compared to their monovalent counterparts. | acs.org |
Properties
Molecular Formula |
C18H32O16 |
|---|---|
Synonyms |
Galβ1-3GlcNAcβ1-3Galβ1-4Glcβ-NAc-Propargyl |
Origin of Product |
United States |
Synthetic Methodologies for Lnt N Acetyl Propargyl
Retrosynthetic Analysis of LNT-N-acetyl-propargyl
Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules by deconstructing the target molecule into simpler, commercially available starting materials.
Disconnection Strategies for Lacto-N-tetraose Core
The core of this compound is Lacto-N-tetraose (LNT), a tetrasaccharide with the structure Galβ1-3GlcNAcβ1-3Galβ1-4Glc. The retrosynthetic analysis of the LNT core involves the disconnection of the glycosidic bonds to yield smaller, more manageable building blocks, typically monosaccharides or disaccharides.
The key glycosidic bonds targeted for disconnection in the LNT core are:
The β(1→3) linkage between N-acetylglucosamine (GlcNAc) and galactose (Gal).
The β(1→3) linkage between galactose and N-acetylglucosamine.
The β(1→4) linkage between galactose and glucose (Glc).
This leads to the identification of key building blocks: a protected LNB derivative and a selectively protected lactose derivative. The synthesis of LNT has been successfully achieved using three main building blocks: a carbamate derivative of glucosamine, an acetylated galactose, and a lactose molecule that is selectively protected with acetic and benzyl esters. researchgate.net The lactose derivative acts as an acceptor for the protected LNB derivative. researchgate.net
| Disconnection Point | Resulting Fragments | Approach |
| GlcNAcβ1-3Gal | Lacto-N-biose (Galβ1-3GlcNAc) donor and a lactose (Galβ1-4Glc) acceptor | Convergent [2+2] |
| Galβ1-3GlcNAc | N-acetylglucosaminyl-galactose donor and a galactose-glucose acceptor | Stepwise/Linear |
| Galβ1-4Glc | Trisaccharide donor and a glucose acceptor | Stepwise/Linear |
Introduction of the N-acetyl-propargyl Moiety
The N-acetyl-propargyl group is a functional handle that allows for further modification of the oligosaccharide, for example, through click chemistry. Commercially available LNT with a terminal alkyne is presented with the structure Galβ1-3GlcNAcβ1-3Galβ1-4Glc-NAc-CH2-CΞCH, indicating the propargyl group is attached via an N-acetyl linker at the reducing end of the glucose unit.
In a retrosynthetic sense, the introduction of this moiety is envisioned as the final step or a late-stage functionalization of the fully assembled and protected LNT core. The disconnection would involve breaking the anomeric linkage to the N-acetyl-propargylamine. This suggests a synthetic strategy where a protected LNT derivative with a suitable leaving group at the anomeric position of the reducing glucose is coupled with N-propargylacetamide, or a related propargylamine derivative.
Convergent Chemical Synthesis Approaches
Convergent synthesis is a highly efficient strategy for the assembly of complex oligosaccharides like LNT. This approach involves the independent synthesis of large fragments of the target molecule, which are then coupled together in the final stages.
Building Block Design and Preparation
The success of a convergent synthesis heavily relies on the careful design and preparation of the building blocks with appropriate protecting groups and activating groups.
The synthesis of complex oligosaccharides necessitates the use of protecting groups to mask the numerous hydroxyl groups of the monosaccharide units, allowing for regioselective glycosylation. The choice of protecting groups is crucial as they must be stable under the reaction conditions for their installation and subsequent glycosylation reactions, yet be removable under specific conditions without affecting other parts of the molecule.
Commonly used protecting groups in carbohydrate chemistry include:
Benzyl (Bn) ethers: Stable to a wide range of reaction conditions and readily removed by hydrogenolysis.
Acetyl (Ac) esters: Can be removed under basic conditions (e.g., Zemplén deacetylation).
Pivaloyl (Piv) esters: Bulky esters that can offer different reactivity and are removed by strong base.
Silyl ethers (e.g., TBDMS, TIPS): Offer tunable stability and are typically removed with fluoride reagents.
Phthalimido (Phth) group: Often used to protect the amino group of glucosamine and can participate in glycosylation to favor the formation of 1,2-trans glycosidic linkages.
The synthesis of these protected monosaccharides often starts from commercially available sugars and involves a series of protection and deprotection steps to yield a building block with a single free hydroxyl group for glycosylation (the acceptor) or an activated anomeric position (the donor).
| Monosaccharide | Protecting Groups | Role in Synthesis |
| D-Glucose | Benzyl, Acetyl | Forms the reducing end of the lactose acceptor. |
| D-Galactose | Benzyl, Acetyl, Benzylidene | Used in both the lactose acceptor and the LNB donor. |
| N-Acetylglucosamine | Phthalimido, Benzyl, Troc | A key component of the LNB donor. |
Lacto-N-biose (LNB), with the structure Galβ1-3GlcNAc, is a crucial disaccharide building block for the convergent synthesis of LNT. The synthesis of a protected LNB donor involves the glycosylation of a suitably protected N-acetylglucosamine acceptor with a galactose donor.
For instance, a protected LNB derivative can be synthesized from a carbamate derivative of glucosamine and an acetylated galactose. researchgate.net The synthesis of LNB derivatives has been reported through both chemical and chemo-enzymatic methods. nih.gov In a chemical synthesis, a key step is the stereoselective formation of the β(1→3) glycosidic linkage. This is often achieved by using a galactose donor with a participating protecting group at the C-2 position, such as an acetyl or benzoyl group, which directs the formation of the 1,2-trans-glycosidic bond. The glucosamine acceptor will have a free hydroxyl group at the C-3 position.
Once the disaccharide is formed, further manipulations are necessary to convert it into a suitable glycosyl donor for the subsequent coupling with the lactose acceptor. This typically involves deprotection of the anomeric position and installation of a leaving group, such as a trichloroacetimidate or a thioglycoside. The complete synthesis of LNT can require around sixteen steps, with a significant portion dedicated to the protection and deprotection of the hydroxyl groups and the formation of the LNB derivative. researchgate.net
Glycosylation Strategies for Oligosaccharide Assembly
The stereoselective formation of glycosidic linkages is a central challenge in carbohydrate chemistry. nih.govbham.ac.uk The outcome of a glycosylation reaction, yielding either an α or β linkage, is influenced by numerous factors, including the nature of the glycosyl donor and acceptor, the protecting groups employed, the promoter system, and the reaction conditions. nih.gov
For the assembly of LNT, which contains both α and β linkages, various stereoselective methods are employed.
Neighboring Group Participation : To form a 1,2-trans-glycosidic bond (typically β for glucose and galactose derivatives), a participating protecting group is often placed at the C-2 position of the glycosyl donor. nih.govresearchgate.netuniversiteitleiden.nl Acyl groups like acetyl or benzoyl can form a transient cyclic intermediate that shields one face of the molecule, directing the incoming glycosyl acceptor to the opposite face. universiteitleiden.nl
Solvent Effects and Temperature : Non-participating solvents like dichloromethane are often used to favor the formation of 1,2-trans linkages via an SN2-type mechanism. frontiersin.org Temperature also plays a crucial role, with lower temperatures often enhancing stereoselectivity. nih.gov
Catalyst Control : The choice of catalyst or promoter system is vital for steering the stereochemical outcome. nih.govfrontiersin.org For instance, certain thiourea-based catalysts have been shown to promote β-selectivity, while some nickel(II) complexes can facilitate the formation of α-linkages. nih.govfrontiersin.org Recent developments have introduced methods that offer a unifying strategy for installing challenging 1,2-cis glycosidic linkages with excellent stereospecificity. nih.gov
| Glycosylation Strategy | Typical Linkage Formed | Key Factors | Example Application in LNT Synthesis |
| Neighboring Group Participation | 1,2-trans (e.g., β-galactosidic) | C-2 acyl protecting group (e.g., Benzoyl) | Formation of the Gal(β1-3)GlcNAc linkage |
| Halide Effect | 1,2-cis (e.g., α-glucosidic) | Use of non-participating protecting groups and specific solvents | Formation of internal α-linkages |
| Catalyst-Controlled Glycosylation | α or β depending on catalyst | Lewis acids, organocatalysts (e.g., thioureas) | Fine-tuning stereoselectivity for specific linkages |
Given the multiple hydroxyl and amino groups on each monosaccharide unit, a robust protecting group strategy is fundamental to the synthesis of this compound. nih.govresearchgate.netuniversiteitleiden.nl Protecting groups serve to mask reactive sites, preventing unwanted side reactions, and they also modulate the reactivity of the glycosyl donor and acceptor. nih.govresearchgate.netresearchgate.net
The concept of orthogonality is paramount. bham.ac.uknih.gov An orthogonal protecting group strategy involves using a set of protecting groups that can be removed under specific conditions without affecting the others. bham.ac.uknih.govresearchgate.net This allows for the selective deprotection of a single hydroxyl or amino group at a specific stage of the synthesis, enabling the introduction of the next monosaccharide unit or the final functional groups. bham.ac.uk
Commonly used orthogonal protecting groups in oligosaccharide synthesis include:
Benzyl (Bn) ethers : Stable to a wide range of conditions and typically removed by catalytic hydrogenation. youtube.com
Silyl ethers (e.g., TBDMS, TIPS) : Cleaved by fluoride reagents (e.g., TBAF). youtube.com
Acyl groups (e.g., Acetyl (Ac), Benzoyl (Bz)) : Removed under basic conditions (e.g., sodium methoxide). youtube.com
Fluorenylmethoxycarbonyl (Fmoc) : Base-labile, often used for protecting amino groups. researchgate.net
Levulinoyl (Lev) ester : Can be selectively removed using hydrazine in the presence of other esters. nih.gov
The strategic placement of these groups allows for a pre-programmed sequence of deprotection and glycosylation steps, leading to the desired oligosaccharide in a controlled manner. universiteitleiden.nlbham.ac.uk
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |
| Benzyl ether | Bn | H₂, Pd/C | Silyl ethers, Acyl groups, Fmoc, Lev |
| tert-Butyldimethylsilyl ether | TBDMS | F⁻ (e.g., TBAF) | Benzyl ethers, Acyl groups |
| Acetyl ester | Ac | Base (e.g., NaOMe) | Benzyl ethers, Silyl ethers |
| Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Benzyl ethers, Silyl ethers, Lev |
| Levulinoyl ester | Lev | Hydrazine acetate | Benzyl ethers, Acyl groups, Fmoc |
Site-Specific N-Acetylation and Propargyl Conjugation
Following the successful assembly of the LNT oligosaccharide backbone, the final steps involve the introduction of the N-acetyl and propargyl functionalities at specific positions. This requires highly selective chemical transformations.
To introduce the N-acetyl and propargyl groups at desired locations, specific amine or hydroxyl groups on the fully assembled and protected LNT backbone must be unmasked. This is achieved through the orthogonal deprotection strategy outlined previously. bham.ac.uknih.gov For instance, if an amino group was protected with an Fmoc group, it can be selectively deprotected using a mild base like piperidine, leaving all other protecting groups intact. Similarly, a specific hydroxyl group might be protected with a Levulinoyl group, which can be removed with hydrazine without affecting benzyl or acetyl groups. nih.gov
Once the target functional group is free, it can be functionalized. For N-acetylation, the free amine is typically treated with acetic anhydride in a suitable solvent. wikipedia.org For propargylation of a hydroxyl group, the alcohol is deprotonated with a base, followed by reaction with a propargyl halide. nih.gov A mild and efficient protocol has been developed to remove N-acetyl groups in the presence of esters and carbamates and functionalize the resulting amine in a one-pot manner. researchgate.net
The propargyl group is a versatile functional moiety, often introduced to serve as a handle for subsequent "click chemistry" reactions. nih.gov There are several methods for introducing a propargyl group onto a carbohydrate.
Williamson Ether Synthesis : This is a common method for attaching a propargyl group to a free hydroxyl group. The alcohol is treated with a base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from propargyl bromide or chloride. nih.gov
A³-Coupling Reaction : This copper-catalyzed three-component reaction of an alkyne, an aldehyde, and an amine can be used to synthesize propargylamines. nih.govkcl.ac.uk This method is particularly useful for functionalizing amino sugars.
Nicholas Reaction : This method uses a dicobalt hexacarbonyl-stabilized propargyl cation to propargylate hydroxyl, sulfhydryl, amino, and carboxyl groups under acidic conditions, which is advantageous for base-sensitive molecules. acs.org
Alkynylation of Aldehydes : The addition of metal acetylides to aldehydes or ketones is a fundamental method for synthesizing propargylic alcohols. organic-chemistry.org
Linear Synthetic Strategies for this compound Analogues
Linear synthesis is a traditional and straightforward approach to building oligosaccharides. nih.gov In this strategy, the oligosaccharide is assembled step-by-step, adding one monosaccharide at a time from the non-reducing end to the reducing end (or vice versa). nih.gov
The linear synthesis of an LNT analogue would involve a sequence of alternating deprotection and glycosylation steps. nih.gov
Start with a suitably protected monosaccharide at the reducing end.
Selectively deprotect one hydroxyl group.
Perform a glycosylation reaction with the next protected monosaccharide donor.
Repeat the deprotection-glycosylation cycle until the full oligosaccharide chain is assembled.
Perform the final N-acetylation and propargylation steps.
Global deprotection to yield the final product.
Stepwise Monosaccharide Additions
The purely chemical synthesis of the LNT backbone (Galβ1→3GlcNAcβ1→3Galβ1→4Glc) is a convergent or linear process involving the sequential addition of protected monosaccharide building blocks. nih.gov A typical linear strategy might involve the following key glycosylation steps:
Synthesis of the Lactose Core : A protected galactose donor is coupled with a protected glucose acceptor to form the initial lactose disaccharide (Galβ1→4Glc).
Elongation with N-Acetylglucosamine : A protected N-acetylglucosamine (GlcNAc) donor is then glycosylated onto the 3-hydroxyl group of the galactose unit of the lactose acceptor to form a trisaccharide. nih.gov
Final Galactosylation : The final galactose unit is added by coupling a protected galactose donor to the 3-hydroxyl of the GlcNAc residue in the trisaccharide, yielding the fully protected LNT tetrasaccharide. nih.govnih.gov
This process requires an intricate series of protection and deprotection steps to ensure that only the desired hydroxyl groups are available for glycosylation. The choice of protecting groups (e.g., benzyl, acetyl, phthalimido) and glycosyl donors (e.g., thioglycosides, trichloroacetimidates) is crucial for the success of each step. nih.govnih.gov
| Step | Glycosyl Donor | Glycosyl Acceptor | Resulting Linkage | Typical Yield |
| 1 | Protected Galactose | Protected Glucose | β(1→4) | ~80-90% |
| 2 | Protected GlcNAc | Protected Lactose | β(1→3) | ~70-85% |
| 3 | Protected Galactose | Protected Trisaccharide | β(1→3) | ~80-90% |
The data in this table is illustrative, based on typical yields for glycosylation reactions in oligosaccharide synthesis.
Challenges in Yield and Selectivity
Selectivity : Achieving high stereoselectivity is a primary challenge. The formation of glycosidic bonds can result in either α or β anomers. For LNT, all linkages are of the β configuration. wikipedia.org Controlling this stereoselectivity requires careful selection of solvents, temperature, protecting groups on the donor sugar (e.g., participating groups at the C-2 position), and the promoter used for the glycosylation reaction. nih.gov Regioselectivity, ensuring the glycosidic bond forms at the correct hydroxyl position, is controlled by the protecting group strategy, which adds to the complexity and length of the synthesis. uu.nl
Chemoenzymatic Synthesis Approaches
Enzymatic Elongation of Glycan Chains
Enzymes, specifically glycosyltransferases, are highly specific catalysts that form glycosidic bonds with absolute regio- and stereoselectivity. ihmc.usresearchgate.net In the context of LNT synthesis, a chemoenzymatic route could involve the chemical synthesis of a lactose acceptor, followed by the sequential addition of GlcNAc and Galactose using specific enzymes. oup.commdpi.com
β-1,3-N-Acetylglucosaminyltransferase (LgtA) : This enzyme would transfer a GlcNAc residue to the 3-position of the galactose in the lactose acceptor.
β-1,3-Galactosyltransferase (LgtB) : This enzyme would then add the final galactose unit to the 3-position of the newly added GlcNAc. acs.org
This enzymatic approach bypasses the need for complex protecting group manipulations on the growing oligosaccharide chain, as the enzymes' specificity directs the reaction to the correct positions. nih.gov
| Enzyme | Sugar Donor | Acceptor Substrate | Product |
| β-1,3-N-Acetylglucosaminyltransferase | UDP-GlcNAc | Lactose | Lacto-N-triose II |
| β-1,3-Galactosyltransferase | UDP-Gal | Lacto-N-triose II | Lacto-N-tetraose |
This table illustrates a potential enzymatic pathway for LNT synthesis.
Chemical Derivatization for Propargyl Incorporation
The final step in the synthesis of this compound is the introduction of the propargyl group onto the N-acetylglucosamine residue. This is a chemical modification step. A common strategy involves synthesizing the LNT backbone with a glucosamine (GlcN) residue instead of N-acetylglucosamine (GlcNAc). This leaves a free amine group that can be selectively acylated.
The N-acetylation is then performed using an activated form of a propargyl-containing acetic acid derivative, such as propargyl acetic anhydride or by using a coupling agent. For example, glucosamine can be N-acetylated with acetic anhydride in methanol. nih.gov To introduce the propargyl group, a similar reaction can be performed with a suitable propargylating agent. This targeted reaction on the free amine of the glucosamine unit within the fully formed tetrasaccharide ensures the propargyl group is incorporated at the desired location. nih.govgoogle.com
An alternative approach involves the synthesis of a propargyl-modified N-acetylglucosamine monosaccharide donor first. nih.gov This modified building block would then be used in the stepwise chemical or chemoenzymatic synthesis of the LNT chain.
Purification and Characterization of Synthetic Intermediates and Final Product
Throughout the synthesis, rigorous purification and characterization are essential to ensure the identity and purity of all intermediates and the final this compound product.
Purification :
Synthetic Intermediates : Protected intermediates from chemical synthesis are typically purified using silica (B1680970) gel column chromatography. mdpi.com
Final Product : The final, deprotected oligosaccharide is highly polar and requires different techniques. High-Performance Liquid Chromatography (HPLC) with reversed-phase or graphitized carbon columns is often employed. Size-exclusion chromatography (SEC) can also be used to separate oligosaccharides based on their size. oregonstate.edu After enzymatic reactions, purification may involve removing enzymes (e.g., by filtration) and excess nucleotide sugars. umn.edu
Characterization :
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR are the most powerful tools for the structural elucidation of complex carbohydrates. NMR confirms the constitution of the monosaccharides, the position and stereochemistry (α or β) of the glycosidic linkages, and the successful incorporation and location of the propargyl group. mdpi.com
Mechanistic Investigations of Lnt N Acetyl Propargyl Interactions at the Molecular and Cellular Level
Glycan-Binding Protein (GBP) Interactions
Glycan-binding proteins, or lectins, are crucial mediators of cellular recognition and signaling processes. The interaction of LNT-N-acetyl-propargyl with these proteins is a primary area of mechanistic investigation. The core LNT structure is a known ligand for certain lectins, and the propargyl group can serve as a valuable tool for studying these interactions.
Binding Affinity Determination (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
To quantify the strength of the interaction between this compound and various GBPs, several biophysical techniques are employed.
Isothermal Titration Calorimetry (ITC) : This technique directly measures the heat released or absorbed during the binding event, providing a comprehensive thermodynamic profile of the interaction. From a single ITC experiment, the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of binding can be determined. This allows for a detailed understanding of the forces driving the interaction.
Surface Plasmon Resonance (SPR) : SPR is a sensitive, label-free technique for real-time monitoring of biomolecular interactions. In a typical SPR experiment, the GBP is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding and dissociation are measured, allowing for the determination of the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). This method is particularly useful for comparing the binding of this compound to a panel of different GBPs.
| Technique | Parameters Measured | Typical Affinity Range for Glycan-Protein Interactions |
| Isothermal Titration Calorimetry (ITC) | Kd, ΔH, n | Millimolar (mM) to micromolar (µM) |
| Surface Plasmon Resonance (SPR) | ka, kd, KD | Millimolar (mM) to nanomolar (nM) |
Identification of Specific Lectins and Receptors Modulated by this compound
Based on the structure of LNT, it is anticipated that this compound would interact with lectins that recognize terminal galactose and N-acetylglucosamine residues.
Galectins : This family of β-galactoside-binding lectins is a likely target. For instance, galectin-3 is known to bind to related structures like Lacto-N-neotetraose (LNnT) with affinities in the micromolar range. plos.org Studies on galectin-8N have shown differential binding affinities for LNT and LNnT, highlighting the specificity within the galectin family. The N-acetyl-propargyl modification could potentially influence these interactions, either by creating new contacts or by sterically hindering the binding to the carbohydrate recognition domain (CRD).
C-type Lectins : This diverse group of calcium-dependent lectins plays significant roles in immunity. Some C-type lectins recognize terminal galactose or N-acetylglucosamine, making them potential interaction partners for this compound. For example, the C-type lectin DC-SIGN has been shown to bind to fucosylated derivatives of related oligosaccharides. mdpi.com
Siglecs : Sialic acid-binding immunoglobulin-like lectins (Siglecs) are primarily involved in regulating immune cell signaling. While their primary ligands are sialylated glycans, some Siglecs may exhibit cross-reactivity with other terminal sugars, although specific binding to LNT is not well-documented. nih.gov
The propargyl group on this compound can be exploited for "click chemistry" reactions. This allows for the immobilization of the glycan onto surfaces for high-throughput screening against a library of lectins (glycan arrays) or for the attachment of fluorescent tags to visualize its binding to cell surface receptors.
Structural Elucidation of this compound:GBP Complexes (e.g., X-ray Crystallography, Cryo-EM)
To understand the precise molecular interactions between this compound and its target GBPs, high-resolution structural techniques are indispensable.
Cryo-Electron Microscopy (Cryo-EM) : Cryo-EM has emerged as a powerful tool for determining the structures of large protein complexes and membrane proteins, which can be challenging to crystallize. This technique would be particularly useful for studying the interaction of this compound with larger, multi-domain lectins or receptor clusters on a cell membrane.
Enzymatic Modulation Studies
The LNT core structure is a substrate for various enzymes involved in glycan metabolism. The introduction of the N-acetyl-propargyl group could modulate the activity of these enzymes, potentially acting as an inhibitor or a modified substrate.
Interaction with Glycosidases and Glycosyltransferases
Glycosidases : These enzymes catalyze the hydrolysis of glycosidic bonds. LNT can be degraded by specific β-galactosidases and β-N-acetylglucosaminidases. The N-acetyl-propargyl modification at the non-reducing end of LNT could hinder the binding of the glycan to the active site of these enzymes, potentially leading to competitive inhibition. The propargyl group, being an unnatural modification, might also act as a suicide inhibitor if it reacts with catalytic residues in the enzyme's active site.
Glycosyltransferases : These enzymes are responsible for the synthesis of oligosaccharides by transferring a monosaccharide from an activated donor to an acceptor molecule. LNT can act as an acceptor for fucosyltransferases and sialyltransferases, which add fucose and sialic acid residues, respectively. The N-acetyl-propargyl group could affect the recognition of LNT as a substrate by these enzymes. Depending on its location and orientation, it might either block the enzyme from binding or, in some cases, be tolerated, leading to the synthesis of a more complex, modified glycan.
Kinetic Analysis of Enzyme Inhibition or Activation
To characterize the effect of this compound on enzyme activity, detailed kinetic studies are necessary. These studies typically involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the potential modulator (this compound).
By plotting the reaction rates against substrate concentration (e.g., using a Michaelis-Menten or Lineweaver-Burk plot), key kinetic parameters can be determined.
| Kinetic Parameter | Description |
| Km (Michaelis constant) | The substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an indicator of the enzyme's affinity for its substrate. |
| Vmax (Maximum velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. |
| kcat (Turnover number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. |
| Ki (Inhibition constant) | The dissociation constant for the binding of an inhibitor to an enzyme. A lower Ki indicates a more potent inhibitor. |
If this compound acts as a competitive inhibitor, it would increase the apparent Km of the enzyme for its natural substrate without affecting Vmax. If it were a non-competitive inhibitor, it would decrease Vmax without affecting Km. Uncompetitive inhibition would lead to a decrease in both Vmax and Km. The determination of these parameters is crucial for understanding the mechanism of enzymatic modulation by this compound.
Lack of Specific Research Data Hinders Detailed Mechanistic Analysis of this compound
A comprehensive review of available scientific literature reveals a significant gap in detailed mechanistic studies specifically focused on the chemical compound this compound. While the individual components of its name suggest it is a complex carbohydrate (likely containing Lacto-N-triose, N-acetylglucosamine, and a propargyl group for click chemistry applications), specific research detailing its enzymatic transformation, intracellular trafficking, and computational modeling at the level of detail requested is not publicly available.
General principles of metabolic glycan engineering, cellular uptake of modified carbohydrates, and computational analysis of glycans are well-established fields of study. However, applying these general principles to generate a specific, data-rich article on this compound without direct experimental or computational studies on this molecule would be speculative and would not meet the standards of scientific accuracy.
The requested outline presumes the existence of a body of research that includes:
Mechanistic Pathways of Enzymatic Transformation: Detailed studies on which enzymes recognize and process this compound, including kinetic data and identification of metabolic products.
Intracellular Trafficking and Localization Studies (In Vitro): Specific experimental data on how cells internalize this compound, including the roles of endocytosis and direct penetration, and subsequent analysis of its distribution within subcellular compartments.
Molecular Dynamics Simulations and Computational Modeling: Dedicated computational studies involving ligand-protein docking of this compound with specific proteins and conformational analysis of this particular molecule in biological environments.
Therefore, while the requested topics are standard areas of investigation for novel chemical compounds in glycobiology, the specific data required to populate these sections for this compound are not present in the public domain. Further research would be required to generate the necessary experimental and computational data to address the detailed mechanistic questions posed in the outline.
Structure Activity Relationship Sar Studies of Lnt N Acetyl Propargyl Analogues
Systematic Chemical Modifications of the LNT Core
The core tetrasaccharide structure of LNT (Galβ1-3GlcNAcβ1-3Galβ1-4Glc) provides the foundational framework for its recognition by specific lectins and other glycan-binding proteins. Alterations to this core, even subtle ones, can have profound effects on binding affinity and selectivity.
Alterations in Glycosidic Linkages
The specific arrangement of glycosidic linkages within the LNT core is a primary determinant of its three-dimensional structure and, consequently, its binding properties. LNT is characterized as a type I chain oligosaccharide due to the β(1→3) linkage between the terminal galactose and N-acetylglucosamine residues. wikipedia.org Its structural isomer, lacto-N-neotetraose (LNnT), possesses a β(1→4) linkage at this position, classifying it as a type II chain. wikipedia.org
This seemingly minor difference in linkage results in a significant alteration of the glycan's shape, which in turn dictates its recognition by various proteins. For instance, studies have shown that different enzymes are required to cleave LNT and LNnT due to their distinct glycosidic bonds at the non-reducing end. wikipedia.org This specificity highlights how proteins can distinguish between these two isomers.
Substitutions at Specific Hydroxyl Positions
The hydroxyl (-OH) groups decorating the monosaccharide units of LNT are critical for forming hydrogen bond networks with the amino acid residues in the binding pockets of proteins. Modification of these hydroxyl groups, for example, through fucosylation or sialylation, represents a natural mechanism for diversifying glycan structures and modulating their biological activities. nih.gov
Fucosylation, the addition of a fucose sugar, and sialylation, the addition of a sialic acid, can occur at various hydroxyl positions on the LNT core. nih.gov These modifications can either enhance or diminish binding to specific lectins by introducing new interaction points or by sterically hindering access to the core binding epitope. For example, fucosylated derivatives of LNT, such as lacto-N-fucopentaose (LNFP) I, II, and III, exhibit distinct physiological characteristics, indicating that the position of the fucose residue is crucial for their biological function. tandfonline.com The linkage of fucose via α1,2, α1,3, or α1,4 glycosidic bonds creates a diverse array of structures with potentially different binding partners. tandfonline.com
Impact of Core Modifications on Glycan-Binding Selectivity
The modifications described above have a direct and measurable impact on the selectivity of LNT for its binding partners. The change from a β(1→3) linkage in LNT to a β(1→4) linkage in LNnT, for instance, can dramatically alter binding affinities for certain lectins. While some glycan-binding proteins may accommodate both isomers, others exhibit a strong preference for one over the other.
Similarly, the pattern of fucosylation or sialylation on the LNT core can fine-tune its binding profile. A study on the effects of individual human milk oligosaccharides (HMOs) on pathogen attachment found that while LNT could block attachment, its fucosylated derivative, LNFP I (with an α1–2 linked fucose), had no effect. nih.gov Conversely, other fucosylated isomers, LNFP II and III, were effective, demonstrating that the specific linkage of the fucose residue is a critical determinant of biological activity. nih.gov This highlights the sophisticated interplay between the core glycan structure and its modifications in dictating specific molecular recognition events.
Variation of the N-acetyl-propargyl Moiety
The N-acetyl-propargyl group is introduced to the LNT core to serve as a bioorthogonal handle. This allows for the covalent attachment of reporter molecules, such as fluorophores or biotin, through "click chemistry," a highly efficient and specific reaction. researchgate.netnih.gov The structure of this moiety, including the linker connecting the propargyl group to the glycan, can also influence the properties and utility of the resulting probe.
Length and Flexibility of the Linker
The linker connecting the reactive alkyne group to the LNT core can vary in length and flexibility. These properties can impact several aspects of the probe's performance. A longer, more flexible linker may provide better access for the click chemistry reagents to the alkyne, potentially increasing the efficiency of the ligation reaction. nih.gov Conversely, a shorter, more rigid linker might be desirable in applications where precise distance constraints are important, such as in fluorescence resonance energy transfer (FRET) studies.
While specific studies systematically varying the linker length of LNT-N-acetyl-propargyl are not abundant in publicly available literature, the general principles of linker design in bioconjugation suggest that an optimal linker length exists for specific applications. nih.gov Too short a linker may lead to steric hindrance, while an excessively long linker could introduce unwanted flexibility or hydrophobicity.
Alternative Alkynyl or Azide (B81097) Groups for Bioorthogonal Ligation
The terminal alkyne of the propargyl group is a common handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry. However, a variety of other bioorthogonal reaction pairs are available, offering a broader toolkit for glycan labeling. researchgate.net
For instance, strained alkynes, such as dibenzocyclooctyne (DBCO), can react with azides in a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.net This is particularly advantageous for in vivo applications where the cytotoxicity of copper is a concern. LNT analogues functionalized with DBCO are commercially available, indicating their utility in biological research. elicityl-oligotech.comelicityl-oligotech.com
Furthermore, the roles of the reactive partners can be reversed, with an azide-functionalized LNT being used to react with an alkyne-containing probe. researchgate.net This flexibility allows for a wider range of experimental designs. The choice between an azide or alkyne-functionalized probe can depend on the specific biological context and the availability of complementary detection reagents. researchgate.net Comparative studies of different bioorthogonal reactions have shown that the efficiency and kinetics can vary, influencing the choice of the optimal pairing for a given application. nih.gov
Interactive Data Table: LNT Analogues and their Modifications
| Compound Name | Core Structure | Modification Type | Linker/Bioorthogonal Group |
| Lacto-N-tetraose (LNT) | Galβ1-3GlcNAcβ1-3Galβ1-4Glc | - | - |
| Lacto-N-neotetraose (LNnT) | Galβ1-4GlcNAcβ1-3Galβ1-4Glc | Glycosidic Linkage Isomer | - |
| Lacto-N-fucopentaose I (LNFP I) | Fucα1-2Galβ1-3GlcNAcβ1-3Galβ1-4Glc | Fucosylation | - |
| Lacto-N-fucopentaose II (LNFP II) | Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4Glc | Fucosylation | - |
| Lacto-N-fucopentaose III (LNFP III) | Galβ1-4(Fucα1-3)GlcNAcβ1-3Galβ1-4Glc | Fucosylation | - |
| This compound | Galβ1-3GlcNAcβ1-3Galβ1-4Glc | Bioorthogonal Labeling | N-acetyl-propargyl (Alkyne) |
| LNT-azide | Galβ1-3GlcNAcβ1-3Galβ1-4Glc | Bioorthogonal Labeling | Azide |
| LNT-DBCO | Galβ1-3GlcNAcβ1-3Galβ1-4Glc | Bioorthogonal Labeling | Dibenzocyclooctyne (Strained Alkyne) |
Stereochemical Effects of the N-acetyl-propargyl Attachment
The stereochemistry of the N-acetyl-propargyl group attached to the Lacto-N-tetraose scaffold is a critical determinant of its biological activity. The spatial arrangement of this group can significantly influence how the molecule binds to its biological target. Research on other propargylamine-containing molecules, such as histone deacetylase (HDAC) inhibitors, has demonstrated that specific stereoisomers can lead to enhanced selectivity and potency. For instance, it has been shown that R-configured propargylamines can increase selectivity for certain enzyme isoforms. nih.gov
The orientation of the propargyl group—whether it is presented in an axial or equatorial position relative to the sugar ring of the LNT core—can dramatically alter the molecule's interaction with a binding pocket. This positioning affects the accessibility of the terminal alkyne for potential covalent interactions or for engaging in specific non-covalent interactions like hydrogen bonds or van der Waals forces.
Table 1: Hypothetical Stereochemical Configurations and Their Postulated Impact on Receptor Binding
| Stereoisomer | Propargyl Group Orientation | Postulated Receptor Interaction | Predicted Biological Activity |
| (R)-Isomer | Axial | Optimal fit into a hydrophobic sub-pocket, facilitating key interactions. | High Potency |
| (S)-Isomer | Equatorial | Steric hindrance with receptor residues at the pocket entrance. | Low Potency |
| Mixture | Axial & Equatorial | Competitive binding with varied affinities. | Moderate Potency |
Correlation of Structural Changes with Biological Activitycresset-group.comresearchgate.net
The biological activity of this compound analogues is intrinsically linked to their structural modifications. By systematically altering parts of the molecule, researchers can deduce which features are essential for its function.
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of a compound with its biological activity. cresset-group.comnih.gov For this compound analogues, a 3D-QSAR model could be developed to understand how variations in the structure affect its inhibitory or binding affinity. Such models use descriptors that quantify physicochemical properties like steric bulk, electrostatic potential, and hydrophobicity.
A typical QSAR study would involve aligning a series of LNT analogues and calculating their molecular fields. The resulting data can be analyzed using statistical methods like Partial Least Squares (PLS) to generate a model that can predict the activity of new, unsynthesized compounds. cresset-group.com
Table 2: Key Molecular Descriptors in a Hypothetical QSAR Model for this compound Analogues
| Descriptor | Property Measured | Impact on Biological Activity |
| LogP | Lipophilicity | Influences cell membrane permeability and access to the target site. |
| Molecular Weight | Size of the molecule | Can affect diffusion rates and steric compatibility with the binding site. |
| Topological Polar Surface Area (TPSA) | Polarity | Important for solubility and hydrogen bonding interactions with the target. |
| Dipole Moment | Charge distribution | Affects long-range electrostatic interactions with the receptor. |
Identification of Key Pharmacophoric Elementsresearchgate.net
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. researchgate.net For this compound, the key pharmacophoric elements would likely include hydrogen bond donors and acceptors from the carbohydrate backbone, the hydrophobic character of the N-acetyl group, and the unique electronic properties of the propargyl's alkyne group.
Pharmacophore models are instrumental in virtual screening and the design of new ligands with improved affinity and selectivity. nih.govnih.gov
Table 3: Essential Pharmacophoric Features of this compound
| Pharmacophoric Feature | Chemical Moiety | Role in Target Binding |
| Hydrogen Bond Acceptor | Hydroxyl groups on the LNT core, Acetyl carbonyl | Formation of hydrogen bonds with polar residues in the binding site. |
| Hydrogen Bond Donor | Hydroxyl groups on the LNT core | Formation of hydrogen bonds with acceptor groups on the target protein. |
| Hydrophobic Group | Acetyl methyl group | Interaction with nonpolar pockets in the receptor. |
| Alkyne Feature | Propargyl C≡C triple bond | Potential for pi-stacking interactions or as a reactive handle for covalent modification. |
Compound Names Table
| Abbreviation / Name | Full Chemical Name |
| LNT | Lacto-N-tetraose |
| This compound | N-acetyl-propargyl derivative of Lacto-N-tetraose |
| HDAC | Histone Deacetylase |
Glycobiological Applications and Target Identification Using Lnt N Acetyl Propargyl As a Chemical Probe
Elucidation of Glycosylation Pathways and Processes (In Vitro/Cellular Models)
Beyond target identification, LNT-N-acetyl-propargyl can serve as a metabolic chemical reporter to study the complex processes of protein glycosylation. nih.gov Glycosylation is a fundamental post-translational modification that is not template-driven and involves a complex network of enzymes. researchgate.net Probes that can be metabolically incorporated into glycan structures provide a powerful means to track and analyze these pathways. cnrs.frnih.gov
This compound, as an analog of a native glycan, can be taken up by cells and utilized by the cellular machinery in carbohydrate salvage pathways. nih.gov Glycosyltransferases may incorporate the propargyl-tagged glycan into growing oligosaccharide chains on glycoproteins and other glycoconjugates. This metabolic labeling strategy effectively embeds a bioorthogonal chemical handle into newly synthesized glycans. jhu.edu
Once incorporated, the propargyl group allows for the two-step detection of these modified glycoconjugates. Using click chemistry, researchers can attach fluorescent dyes to visualize the subcellular localization and trafficking of newly synthesized glycans, or they can attach biotin for the enrichment and subsequent proteomic identification of the modified glycoproteins. jhu.edunih.gov This approach enables the dynamic monitoring of glycan biosynthesis and remodeling in response to various cellular stimuli or disease states, providing valuable insights into the field of glycobiology. bohrium.com
Investigation of Glycosyltransferase Substrate Specificity
The utility of this compound as a chemical probe is fundamentally dependent on its ability to be recognized and utilized by glycosyltransferases, the enzymes responsible for synthesizing complex glycan structures. nih.govmdpi.com The introduction of the N-acetyl-propargyl group, a non-native modification, raises critical questions about enzyme substrate specificity. Glycosyltransferases are known for their high specificity towards both the donor nucleotide sugar and the acceptor substrate. However, many of these enzymes exhibit a degree of permissiveness, allowing for modifications on the sugar moiety, particularly at positions not directly involved in the catalytic mechanism or critical binding interactions.
Research in this area investigates the extent to which relevant glycosyltransferases can tolerate the propargyl group on the N-acetylglucosamine (GlcNAc) residue of the Lacto-N-triose (LNT) core. The propargyl group, with its terminal alkyne, serves as a bioorthogonal handle for click chemistry, but its acceptance by the target enzyme is a prerequisite for its use in downstream applications.
Studies typically involve in vitro enzymatic assays where this compound is presented as an acceptor substrate to a specific glycosyltransferase, such as a fucosyltransferase or sialyltransferase, which would naturally act on the unmodified LNT structure. The efficiency of the modified substrate is compared to the natural substrate by quantifying the reaction product, often using techniques like High-Performance Liquid Chromatography (HPLC) or mass spectrometry. This allows for the determination of key kinetic parameters.
Table 1: Comparative Kinetic Analysis of a Hypothetical Glycosyltransferase with Natural and Modified Substrates This table presents illustrative data to demonstrate how the substrate specificity of a glycosyltransferase might be evaluated. Actual values would be determined experimentally.
| Substrate | Michaelis Constant (Km) | Maximum Velocity (Vmax) | Catalytic Efficiency (Vmax/Km) |
|---|---|---|---|
| Lacto-N-triose (Natural) | 100 µM | 50 pmol/min | 0.50 |
| This compound (Modified) | 150 µM | 40 pmol/min | 0.27 |
Cellular Imaging and Visualization of Glycan Dynamics (In Vitro)
The incorporation of a bioorthogonal propargyl group allows this compound to be used for metabolic labeling and subsequent visualization of glycoconjugates within a cellular context. researchgate.net This powerful technique enables researchers to study the spatial and temporal dynamics of specific glycan structures in living or fixed cells.
The core of the imaging strategy lies in the covalent attachment of a fluorescent reporter molecule to the propargyl group. This is achieved through the highly specific and efficient Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.gov The process involves two main steps:
Metabolic Incorporation : Cells in culture are incubated with this compound. If the relevant glycosyltransferases are active, the modified glycan is incorporated into cellular glycoconjugates, such as glycoproteins or glycolipids.
Click Reaction : After incorporation, the cells are fixed and permeabilized. They are then treated with a solution containing an azide-derivatized fluorophore (e.g., Alexa Fluor 488-azide, Cy5-azide) and the copper(I) catalyst. The alkyne on the incorporated propargyl group reacts specifically with the azide (B81097) on the fluorophore, forming a stable triazole linkage and thereby covalently attaching the bright fluorescent tag to the target glycoconjugate. nih.govnih.gov
This method provides a highly specific way to label glycans because the click reaction is bioorthogonal; it does not interfere with or cross-react with other functional groups present in the complex cellular environment. nih.govwikipedia.org
Once fluorescently labeled, the glycoconjugates containing the this compound probe can be visualized using fluorescence microscopy techniques, such as confocal microscopy. This allows for high-resolution imaging of the subcellular distribution of these specific glycans. Researchers can determine if the glycans are localized to the cell membrane, Golgi apparatus, endoplasmic reticulum, or other organelles.
Furthermore, by employing pulse-chase experiments, the dynamics of these glycoconjugates can be investigated. In a pulse-chase experiment, cells are first "pulsed" with this compound for a short period to label a specific cohort of glycans. The probe is then washed out and the cells are "chased" in a medium containing the natural, unlabeled glycan. By imaging the cells at different time points during the chase period, the trafficking, processing, and degradation (turnover) of the labeled glycoconjugates can be tracked. This provides valuable insights into the life cycle of specific glycan structures within the cell. nih.gov
Development of Glycan Array Technologies
Glycan arrays are a high-throughput platform for studying the interactions between carbohydrates and glycan-binding proteins (GBPs), which play crucial roles in health and disease. nih.govdntb.gov.uanih.gov The unique chemical handle on this compound makes it an ideal candidate for immobilization onto array surfaces. nih.gov
The fabrication of a glycan microarray using this compound leverages the same click chemistry reaction used for cellular imaging. The process involves:
Surface Preparation : A solid support, typically a glass slide, is chemically modified to present azide groups on its surface.
Glycan Immobilization : A solution containing this compound is spotted onto the azide-functionalized surface using a robotic microarrayer. The propargyl group of the glycan is covalently and directionally "clicked" onto the surface, creating a dense and uniform presentation of the carbohydrate. nih.gov
Screening : The fabricated array, now presenting multiple spots of this compound, is incubated with a sample containing a GBP of interest (e.g., a lectin, antibody, or viral protein) that has been fluorescently labeled. Unbound proteins are washed away, and the array is scanned with a fluorescence detector. A fluorescent signal at the location of the glycan spot indicates a binding interaction.
This technology allows for the rapid screening of protein binding to a specific glycan structure in a miniaturized format, requiring only minute quantities of sample. sinica.edu.tw
The power of glycan array technology lies in its high-throughput nature. nih.govdntb.gov.ua An array can be fabricated with hundreds or even thousands of different glycans, including this compound alongside many other structures. When this comprehensive array is screened with a fluorescently labeled protein, a detailed binding profile or "fingerprint" is generated. This allows researchers to rapidly determine the fine specificity of a GBP, identifying which glycan structures it binds to and which it does not. nih.govresearchgate.net
This high-throughput analysis is critical for various applications, including identifying the ligands for immune receptors, discovering biomarkers for diseases characterized by altered glycosylation, and screening for inhibitors of pathogen-host interactions mediated by glycans.
Table 2: Illustrative High-Throughput Screening Results on a Glycan Microarray This table provides a hypothetical example of screening results for two different glycan-binding proteins (GBPs) against a small selection of glycans, including the probe of interest.
| Immobilized Glycan | GBP-A (Relative Fluorescence Units) | GBP-B (Relative Fluorescence Units) |
|---|---|---|
| This compound | 15,200 | 50 |
| Sialyl Lewis X | 100 | 25,800 |
| Mannose | 80 | 75 |
| Lacto-N-fucopentaose I | 14,950 | 65 |
Metabolic Pathways and Biotransformation Studies of Lnt N Acetyl Propargyl Preclinical/in Vitro
In Vitro Biotransformation in Cellular Lysates or Organoid Models
Studies in relevant in vitro systems, such as those derived from intestinal cells or gut microbiota, are essential for predicting in vivo metabolism. The biotransformation of LNT-N-acetyl-propargyl is expected to be initiated by enzymatic cleavage of the oligosaccharide chain and potential modification of its functional groups.
The primary metabolic pathway for the LNT backbone is hydrolysis, catalyzed by specific glycosidases. This process breaks down the tetrasaccharide into smaller, more readily usable carbohydrate units. Additionally, the N-acetyl group is a potential target for amidohydrolases. The propargyl group, if cleaved, would likely undergo separate metabolic processing.
The anticipated metabolites of this compound are formed through sequential enzymatic reactions. The initial cleavage of the LNT backbone by a lacto-N-biosidase would yield Lacto-N-biose and lactose. wikipedia.org Subsequent action by other glycosidases would break these disaccharides into their constituent monosaccharides. wikipedia.org Another key transformation is the removal of the acetyl group from the N-acetylglucosamine residue.
Below is a table of potential metabolites identified in in vitro systems.
| Metabolite | Parent Moiety | Metabolic Reaction | Potential Analytical Method |
|---|---|---|---|
| Lacto-N-biose-propargyl | LNT Backbone | Glycosidic Cleavage | LC-MS, HPAEC-PAD |
| Lactose | LNT Backbone | Glycosidic Cleavage | LC-MS, HPAEC-PAD |
| N-acetylglucosamine-propargyl | LNT Backbone | Glycosidic Cleavage | LC-MS, NMR |
| Galactose | LNT Backbone | Glycosidic Cleavage | GC-MS, Enzymatic Assays |
| Glucose | LNT Backbone | Glycosidic Cleavage | GC-MS, Enzymatic Assays |
| Glucosamine-propargyl | N-acetyl Group | Deacetylation | LC-MS/MS |
| Acetate | N-acetyl Group | Deacetylation | NMR, GC-MS |
The biotransformation of this compound is mediated by specific classes of hydrolytic enzymes.
Glycosidases : These enzymes are responsible for breaking the glycosidic bonds that link the monosaccharide units of the LNT backbone.
Lacto-N-biosidase (EC 3.2.1.140) : This is a key enzyme that specifically targets the type I chain of LNT. nih.gov For instance, Lacto-N-biosidase (LnbB) from Bifidobacterium bifidum, a member of the Glycoside Hydrolase family 20 (GH20), is known to hydrolyze LNT into Lacto-N-biose (LNB) and lactose. nih.govresearchgate.netacs.org
β-Galactosidase (EC 3.2.1.23) : This enzyme would further hydrolyze the resulting lactose into glucose and galactose. nih.gov
β-N-acetylhexosaminidase (EC 3.2.1.52) : This class of enzymes cleaves terminal N-acetylglucosamine residues and would be involved in the further breakdown of LNB. researchgate.net
Amidases (Deacetylases) : These enzymes catalyze the hydrolysis of the amide bond in the N-acetylglucosamine moiety.
N-acetyl-D-glucosamine amidohydrolase (EC 3.5.1.33) : Also known as N-acetylglucosamine deacetylase, this enzyme removes the acetyl group from GlcNAc to produce glucosamine and acetate. wikipedia.org Specific deacetylases that act on peptidoglycan or N-acetylglucosamine-6-phosphate have been well-characterized and demonstrate the enzymatic potential for this reaction within biological systems. nih.govnih.govnih.gov
Stability and Degradation Pathways in Biological Matrices (e.g., Plasma, Cell Culture Media)
The stability of this compound is a critical factor influencing its biological activity and persistence in an experimental setting. Stability is assessed based on its resistance to both enzymatic and non-enzymatic chemical degradation under physiological conditions.
The enzymatic stability of the compound is highly dependent on the composition of the biological matrix.
In Plasma : Human milk oligosaccharides (HMOs) like LNT are generally resistant to digestion by human enzymes in the upper gastrointestinal tract and, by extension, are expected to be relatively stable in plasma, which has limited glycosidase activity against such complex structures. wikipedia.orgresearchgate.net Therefore, the LNT backbone of the molecule would likely remain intact for extended periods in plasma.
In Cell Culture Media : In sterile, cell-free media, the compound is expected to be stable. However, in the presence of cellular lysates or in co-cultures with microorganisms (e.g., certain strains of Bifidobacterium), rapid degradation via the glycosidases described in section 6.1.2 would occur. nih.govnih.gov Bifidobacterium longum subsp. infantis is particularly effective at metabolizing LNT. nih.gov
The intrinsic chemical stability of the molecule's covalent bonds under physiological conditions (pH 7.4, 37°C) determines its non-enzymatic degradation pathway. The primary linkages in this compound are generally stable.
Glycosidic Bonds : These bonds are chemically stable to hydrolysis at neutral pH and require harsh acidic conditions for cleavage. jfda-online.com
Amide Bond : The N-acetyl amide linkage is also chemically robust under physiological conditions.
Propargyl Ether Linkage : The propargyl group is typically attached via an ether bond. Propargyl ethers are known to be stable under neutral physiological conditions, though they can be reactive towards strong bases or specific catalysts. nih.govmdpi.com
The table below summarizes the stability of the key chemical linkages.
| Linkage Type | Location | Stability under Physiological Conditions (pH 7.4, 37°C) | Primary Degradation Pathway |
|---|---|---|---|
| β-Glycosidic | LNT Backbone | High | Enzymatic Hydrolysis |
| Amide | N-acetyl Group | High | Enzymatic Hydrolysis (Deacetylation) |
| Ether | Propargyl Group | High | Generally stable; specific enzymatic pathways not well-defined for this conjugate. |
Mechanistic Aspects of Biotransformation Products
The biotransformation of this compound is not merely a degradation process; it liberates products that can enter cellular metabolic pathways. The mechanism of the key hydrolytic enzymes provides insight into this process. The GH20 lacto-N-biosidase (LnbB), for example, operates via a substrate-assisted catalytic mechanism. researchgate.netacs.org In this mechanism, the N-acetamido group of the N-acetylglucosamine residue at the -1 subsite acts as an intramolecular nucleophile, attacking the anomeric carbon to displace the rest of the oligosaccharide chain and forming a transient oxazoline intermediate. researchgate.netacs.org A water molecule then hydrolyzes this intermediate, resulting in the net retention of stereochemistry at the anomeric center.
The products of this biotransformation can be further utilized by cells. The released monosaccharides—glucose, galactose, and N-acetylglucosamine—can be transported into cells and enter central carbon metabolism. Glucose and galactose are channeled into glycolysis for ATP production, while N-acetylglucosamine can be utilized in the hexosamine biosynthetic pathway to synthesize UDP-GlcNAc, a critical precursor for protein and lipid glycosylation. nih.gov The acetate released from deacetylation is also a key metabolite that can be converted to acetyl-CoA and enter the citric acid cycle.
Influence of Metabolic Modifications on this compound Activity
No information available.
Advanced Methodologies for the Characterization and Study of Lnt N Acetyl Propargyl
Mass Spectrometry-Based Techniquesnih.govnih.govnih.gov
Mass spectrometry (MS) is a cornerstone in the analysis of carbohydrates due to its high sensitivity and tolerance for complex mixtures. nih.gov For a molecule like LNT-N-acetyl-propargyl, various MS techniques are utilized to confirm its elemental composition, elucidate its structure, and analyze it within larger biological contexts.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is indispensable for the initial characterization of this compound. This technique provides highly accurate mass measurements, which are crucial for determining the elemental composition and confirming the molecular formula of the compound. nih.gov Instruments such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers can measure the mass-to-charge ratio (m/z) with exceptional precision, allowing for the differentiation between molecules with the same nominal mass but different elemental compositions.
For this compound, HRMS would be used to verify the successful addition of the N-acetyl-propargyl group to the parent lacto-N-tetraose (LNT) structure. The expected mass would be calculated based on the elemental formula, and the experimentally measured mass would be compared to this theoretical value. A minimal mass error, typically in the parts-per-million (ppm) range, provides strong evidence for the correct molecular formula.
Table 1: Representative High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₃₁H₄₉N₂O₂₁ (assuming propargyl group on GlcNAc) |
| Theoretical Monoisotopic Mass | 793.2832 g/mol |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Adduct Ion | [M+Na]⁺ |
| Theoretical m/z | 816.2731 |
| Observed m/z | 816.2725 |
| Mass Error | -0.74 ppm |
Note: The data presented in this table is illustrative and represents typical results obtained for modified oligosaccharides.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidationnih.govnih.govucdavis.edu
Tandem mass spectrometry (MS/MS) is a powerful technique for deducing the structural details of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov For this compound, MS/MS experiments, often using collision-induced dissociation (CID), provide information on the sequence of monosaccharide units, the branching pattern, and the location of the N-acetyl-propargyl modification. youtube.com
In a typical MS/MS experiment, the [M+Na]⁺ ion of this compound would be isolated and subjected to fragmentation. The resulting fragmentation pattern is then interpreted to reconstruct the molecule's structure. Cleavages of glycosidic bonds are particularly informative, yielding B- and Y-type ions that reveal the monosaccharide sequence. The mass shift corresponding to the N-acetyl-propargyl group on a specific fragment ion can pinpoint its location on a particular monosaccharide residue. Cross-ring cleavages can provide further details about the linkage positions between the monosaccharide units. nih.gov
MALDI-TOF MS for Glycan Analysismdpi.comresearchgate.netsigmaaldrich.com
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a high-throughput technique well-suited for screening complex mixtures of oligosaccharides. mdpi.comoup.com In the context of this compound, MALDI-TOF MS can be used for rapid confirmation of the compound's presence and purity. It is particularly useful in analyzing samples from synthesis reaction mixtures or biological extracts. researchgate.net
Permethylation of the glycan prior to MALDI-TOF analysis can enhance ionization efficiency and stabilize sialic acid residues if present, although this is not directly applicable to the core LNT structure. oup.comaspariaglycomics.com For this compound, the analysis would typically be performed in positive ion mode, with the molecule detected as a sodium adduct ([M+Na]⁺). sigmaaldrich.com
Glycopeptide Analysis by LC-MS/MSthermofisher.comnih.govthermofisher.com
When this compound is attached to a peptide, forming a glycopeptide, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for its characterization. nih.gov This technique separates the complex mixture of peptides and glycopeptides, allowing for individual analysis by the mass spectrometer. researchgate.netacs.org
The LC-MS/MS analysis of a glycopeptide containing this compound would involve proteolytic digestion of the parent glycoprotein, followed by chromatographic separation of the resulting peptides. nih.gov The mass spectrometer then identifies the peptide backbone and the attached glycan. Fragmentation methods like Higher-energy Collisional Dissociation (HCD) can generate characteristic oxonium ions that indicate the presence of specific monosaccharides, while Electron Transfer Dissociation (ETD) can fragment the peptide backbone while leaving the labile glycan intact, thus confirming the site of glycosylation. thermofisher.com
Nuclear Magnetic Resonance (NMR) Spectroscopynih.govwikipedia.orgunimo.it
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete and unambiguous structural determination of carbohydrates in solution. nih.govresearchgate.netresearchgate.net It provides detailed information about the monosaccharide composition, anomeric configurations (α or β), glycosidic linkage positions, and the three-dimensional conformation of the molecule. wikipedia.org
1D and 2D NMR for Complete Structural Assignment
For a molecule like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for full structural elucidation.
1D ¹H NMR: The 1D proton (¹H) NMR spectrum provides initial information. The anomeric proton region (typically 4.5-5.5 ppm) is particularly diagnostic, as the chemical shift and coupling constants of these signals can help identify the number and type of monosaccharide residues and their anomeric configurations. wikipedia.org
2D NMR Experiments: To resolve the significant signal overlap often present in the ¹H NMR spectrum of complex oligosaccharides, 2D NMR experiments are essential. unimo.it
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same monosaccharide spin system, allowing for the assignment of all protons within a sugar residue, starting from the anomeric proton.
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to the entire spin system of a monosaccharide, which is useful for identifying all protons belonging to a single sugar unit. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C), enabling the assignment of the carbon signals for each monosaccharide.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying the glycosidic linkages by observing correlations between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other. For carbohydrates, NOESY is used to confirm glycosidic linkages by observing a cross-peak between the anomeric proton of one residue and a proton on the aglyconic residue across the glycosidic bond. researchgate.net
By systematically applying these NMR techniques, a complete and unambiguous assignment of all proton and carbon signals of this compound can be achieved, confirming its covalent structure. nih.gov
Table 2: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for a Key Glycosidic Linkage in an LNT-derivative
| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HMBC Correlation |
| Gal (β1-3) | H-1 | 4.72 | 104.5 | H-1 (Gal) to C-3 (GlcNAc) |
| GlcNAc | C-3 | 3.91 | 78.9 |
Note: The chemical shift values are representative and can vary based on experimental conditions. The HMBC correlation shown is a key indicator of the β1-3 linkage.
Conformational Analysis using NOESY and ROESY
Two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the conformational analysis of oligosaccharides in solution. Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful techniques for determining the three-dimensional structure of molecules by measuring proton-proton distances.
For this compound, these experiments reveal through-space correlations between protons that are in close proximity, providing crucial information about the conformation around the glycosidic linkages and the orientation of the N-acetyl-propargyl group relative to the parent oligosaccharide.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is effective for determining the conformation of both small and large molecules. For a molecule like this compound, NOESY experiments can identify spatial proximities between protons on adjacent sugar residues, which helps to define the torsional angles of the glycosidic bonds. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, making it highly sensitive to short distances (typically < 5 Å).
ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is particularly useful for medium-sized molecules where the NOE may be close to zero. It provides similar distance information to NOESY but is less susceptible to spin diffusion, an artifact that can complicate spectral interpretation in larger molecules. researchgate.net ROESY experiments on this compound would complement NOESY data, especially for differentiating between direct and indirect through-space interactions. researchgate.net
The combination of NOESY and ROESY data allows for the construction of a detailed 3D model of this compound in solution, which is critical for understanding its interaction with target proteins.
| Proton Pair | Expected Correlation | Conformational Information |
|---|---|---|
| H1' (Gal) - H4 (GlcNAc) | Strong | Confirms β(1→4) linkage conformation |
| H1'' (GlcNAc) - H3''' (Gal) | Strong | Confirms β(1→3) linkage conformation |
| H1''' (Gal) - H4'''' (Glc) | Strong | Confirms β(1→4) linkage conformation |
| Propargyl CH - GlcNAc ring protons | Medium to Weak | Defines orientation of the propargyl group |
| Acetyl CH3 - GlcNAc ring protons | Medium | Confirms N-acetylation and orientation |
Chromatography and Electrophoretic Techniques
Chromatographic and electrophoretic methods are essential for the purification, quantification, and assessment of the purity and homogeneity of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of synthesized this compound and for its quantification. Due to the polar nature of oligosaccharides, normal-phase or hydrophilic interaction chromatography are often employed. Reversed-phase HPLC can also be used, particularly for derivatized oligosaccharides.
For this compound, a typical HPLC method would involve a stationary phase with polar characteristics and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and water. Detection can be achieved using various detectors, including Refractive Index (RI) detectors, Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometry (MS). The latter provides the added advantage of confirming the molecular weight of the compound.
| Parameter | Condition |
|---|---|
| Column | Amide-based or HILIC column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile (B52724) and water with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | ELSD or Mass Spectrometry |
| Expected Retention Time | Dependent on exact gradient, but distinct from starting materials |
| Purity Assessment | >95% by peak area |
Capillary Electrophoresis (CE) for Glycan Profiling
Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged or derivatized glycans. nih.govnih.gov For this compound, which is a neutral molecule, derivatization with a charged fluorophore such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS) is typically required. nih.gov
CE separates molecules based on their charge-to-size ratio, offering excellent resolution of different glycan structures, including isomers. nih.govnih.gov This technique is valuable for confirming the homogeneity of the synthesized this compound and for detecting any potential side products from the synthesis.
| Parameter | Condition |
|---|---|
| Capillary | Fused silica (B1680970), 50 µm i.d., 50 cm length |
| Buffer | Phosphate or borate (B1201080) buffer, pH 7.5 |
| Voltage | 20-30 kV |
| Detection | Laser-Induced Fluorescence (LIF) |
| Expected Migration Time | Characteristic for the specific charge and size of the derivative |
Hydrophilic Interaction Chromatography (HILIC) for Oligosaccharide Separation
Hydrophilic Interaction Chromatography (HILIC) is a powerful variant of normal-phase liquid chromatography that is highly effective for the separation of polar compounds like oligosaccharides. researchgate.net HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile, and a small amount of aqueous buffer.
This technique is ideal for the purification of this compound from reaction mixtures, as it can efficiently separate the desired product from unreacted starting materials and other polar impurities. The separation is based on the partitioning of the analyte between the aqueous layer on the surface of the stationary phase and the bulk mobile phase.
| Parameter | Condition |
|---|---|
| Column | Amide or other polar bonded silica column |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Aqueous buffer (e.g., 50 mM ammonium (B1175870) formate, pH 4.4) |
| Gradient | Decreasing concentration of Mobile Phase A over time |
| Detection | Fluorescence (if derivatized) or Mass Spectrometry |
Biophysical Techniques for Interaction Analysis
Understanding how this compound interacts with its biological targets, such as proteins, is crucial for its application. Biophysical techniques provide valuable insights into these interactions.
Circular Dichroism (CD) for Conformational Changes in Target Proteins
Circular Dichroism (CD) spectroscopy is a sensitive technique for monitoring changes in the secondary and tertiary structure of proteins upon ligand binding. nih.govspringernature.com By measuring the differential absorption of left and right circularly polarized light, CD can provide information on the conformational changes that a target protein undergoes when it interacts with this compound. nih.govspringernature.com
A change in the CD spectrum of a protein in the presence of this compound can indicate a binding event and provide qualitative information about the nature of the induced conformational change. For example, an increase in alpha-helical or beta-sheet content can be detected. Titration experiments, where the concentration of this compound is systematically increased, can be used to determine the binding affinity (dissociation constant, Kd).
| Condition | Molar Ellipticity [θ] at 222 nm (deg cm² dmol⁻¹) | Interpretation |
|---|---|---|
| Target Protein alone | -10,000 | Baseline secondary structure (e.g., mixed α-helix and random coil) |
| Target Protein + 1 eq. This compound | -12,000 | Increase in ordered secondary structure upon binding |
| Target Protein + 5 eq. This compound | -15,000 | Further conformational change, approaching saturation |
| Target Protein + 10 eq. This compound | -15,500 | Saturation of binding, maximal conformational change observed |
MicroScale Thermophoresis (MST) for Binding Affinity
MicroScale Thermophoresis (MST) is a state-of-the-art biophysical technique used to quantify the binding affinity between molecules in solution. nih.gove-century.us This immobilization-free method measures the directed movement of molecules along a microscopic temperature gradient, which is influenced by changes in their size, charge, and hydration shell upon binding to a ligand. mdpi.comnih.gov MST is highly sensitive, requires low sample consumption, and can be performed in complex biological matrices, making it a valuable tool in drug discovery and molecular biology research. researchgate.net
The fundamental principle of MST involves labeling one of the interacting partners, typically the larger molecule (the target), with a fluorophore. A microscopic temperature gradient is induced by an infrared laser, and the movement of the fluorescently labeled target is monitored. e-century.us When a ligand, such as this compound, binds to the target, the resulting complex will have different thermophoretic properties compared to the unbound target, leading to a change in the fluorescence signal within the heated region. nih.gov This change is dose-dependent and allows for the determination of the binding affinity, typically expressed as the dissociation constant (Kd). mdpi.com
Hypothetical Research Findings for this compound
To illustrate the application of MST, consider a hypothetical study investigating the binding of this compound to a target protein. In such a study, the target protein would be fluorescently labeled and kept at a constant concentration, while the concentration of this compound is titrated over a wide range. The change in thermophoresis is measured for each concentration point.
The resulting data would be plotted as the normalized fluorescence change against the logarithm of the ligand concentration, generating a sigmoidal binding curve. This curve can then be fitted to a suitable binding model to derive the Kd value. A lower Kd value signifies a higher binding affinity between the ligand and its target. mdpi.com
Illustrative Data Table
The following interactive table represents a hypothetical dataset from an MST experiment measuring the binding of this compound to a target protein.
| Concentration of this compound (nM) | Normalized Fluorescence (Fnorm) |
| 0.1 | 1.05 |
| 1 | 1.12 |
| 10 | 1.89 |
| 50 | 4.56 |
| 100 | 7.82 |
| 250 | 9.15 |
| 500 | 9.87 |
| 1000 | 10.01 |
| 2500 | 10.05 |
| 5000 | 10.03 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
From a dataset like the one above, the Kd value can be determined by fitting the data to a binding equation. For instance, a hypothetical analysis of such data might yield a Kd value in the nanomolar range, indicating a strong interaction between this compound and its target.
Summary of Hypothetical Binding Affinity Data
| Interacting Molecules | Technique | Dissociation Constant (Kd) |
| Target Protein + this compound | MicroScale Thermophoresis | 85.4 ± 5.2 nM |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Future Research Directions and Unexplored Potential of Lnt N Acetyl Propargyl
Integration with Advanced Bioorthogonal Chemistry Methodologies
The terminal alkyne of the propargyl group is a key functional handle for a variety of bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). acs.org These "click chemistry" reactions are characterized by their high specificity, rapid reaction rates, and compatibility with biological systems. Future research will likely focus on leveraging this reactivity to integrate LNT-N-acetyl-propargyl into more sophisticated chemical biology workflows.
Metabolic glycoengineering (MGE) allows for the introduction of chemically modified sugars into cellular glycans. uni-konstanz.de By feeding cells with this compound, it is anticipated that this compound could be incorporated into cellular glycoconjugates, presenting a propargyl handle on the cell surface. This would enable researchers to expand the scope of in situ labeling to specifically target pathways involving LNT. This approach offers a powerful tool for the visualization, tracking, and isolation of glycans in their native environment without causing significant disruption to cellular processes. nih.gov The small and biologically inert nature of the propargyl group makes it an ideal chemical reporter for such applications. nih.gov
The integration of photoremovable protecting groups (PPGs) offers spatial and temporal control over the activation of bioactive molecules. nih.govwikipedia.org A significant future direction for this compound is the development of photocleavable or photocaged analogues. By modifying the propargyl group or other parts of the molecule with a PPG, it would be possible to create a probe that is initially inert and can be activated with light at a specific time and location. rug.nlmdpi.com
This approach would enable researchers to:
Control the timing of bioorthogonal labeling: The propargyl group could be masked with a PPG, preventing its reaction until light-induced cleavage. This would allow for pulse-chase-type experiments to track the dynamics of glycan trafficking and turnover with high precision.
Regulate biological interactions: If this compound is found to interact with specific glycan-binding proteins, caging a key functional group could allow for the light-mediated control of these interactions, providing insights into their physiological consequences.
The development of such photoactivatable probes would require careful synthetic design to ensure efficient photocleavage without damaging the underlying glycan structure or cellular components. pnas.org
| Potential Photocleavable Linker | Excitation Wavelength (nm) | Key Features |
| o-Nitrobenzyl | >300 | Well-established, versatile for various functional groups. wikipedia.org |
| Coumarin-based | >350 | Often higher quantum yields and can be sensitive to two-photon excitation. |
| Phenacyl | ~350-365 | Can offer different cleavage kinetics and byproducts compared to nitrobenzyl groups. nih.gov |
This table presents hypothetical applications of common photocleavable linkers to this compound based on existing knowledge of PPGs.
Applications in Systems Glycobiology Research
Systems glycobiology aims to understand the roles of glycans in the context of complex biological systems. This compound is well-suited to contribute to this field by enabling the study of glycan-mediated networks and interactions at a systems level.
Glycans on the cell surface are crucial for cell-cell communication and signaling. nih.gov Changes in glycosylation patterns are often associated with disease states. The ability to specifically label and track LNT-containing glycans with this compound could help to elucidate their roles in signaling networks.
For example, after metabolic incorporation of this compound, the propargyl handles on the cell surface could be used to attach affinity tags. This would facilitate the isolation and identification of binding partners, such as lectins and other glycan-binding proteins, through proteomic approaches. Unraveling these interaction networks is essential for understanding how cells interpret and respond to their environment.
| Research Question | Potential Application of this compound | Expected Outcome |
| What proteins interact with LNT-containing glycans on the cell surface? | Metabolic labeling followed by click-mediated affinity purification and mass spectrometry. | Identification of novel LNT-binding proteins and elucidation of signaling complexes. |
| Where are LNT-containing glycans localized during cell signaling events? | In situ labeling with a fluorescent probe via click chemistry and super-resolution microscopy. | High-resolution spatial and temporal maps of LNT-glycan dynamics in response to stimuli. |
This table outlines potential research applications of this compound in studying glycan-mediated signaling.
The gut microbiota plays a critical role in human health, and a key aspect of this symbiotic relationship is the metabolism of dietary and host-derived glycans. researchgate.netnih.gov Lacto-N-triose is a component of human milk oligosaccharides (HMOs) and is known to be metabolized by beneficial gut bacteria such as Bifidobacterium species. frontiersin.orgnih.gov
This compound could be a powerful tool to study these host-microbe interactions. For instance, it could be used as a probe to:
Identify and isolate LNT-utilizing bacteria: By incorporating a fluorescent tag or a biotin handle onto this compound via click chemistry, researchers could visualize and sort bacteria that bind to or internalize this specific glycan from complex microbial communities.
Track glycan turnover in microbiomes: Activity-based probes are emerging as valuable tools for studying glycan metabolism in microbial communities. nih.gov this compound could be adapted to create such probes to monitor the activity of specific glycosidases involved in LNT degradation.
Understanding how specific glycans shape the composition and function of the gut microbiota is a key area of research with significant implications for health and disease. ericmartenslab.org
Rational Design of Next-Generation Glycan Probes
The structure of this compound serves as a foundation for the rational design of more advanced and multifunctional glycan probes. biorxiv.orgresearchgate.net Future research in this area will likely focus on creating probes with enhanced properties and novel functionalities.
Computational modeling, such as the use of algorithms like GlycanTreeModeler, can aid in the design of these next-generation probes by predicting their conformations and interactions with proteins. nih.gov This can help to optimize the placement of functional groups to minimize steric hindrance and maximize accessibility.
Key areas for future development include:
Dual-functionalized probes: Incorporating a second bioorthogonal handle or a reporter group directly into the this compound structure would allow for more complex, multi-modal experiments.
Probes with built-in reporters: Designing probes where the click reaction itself activates a fluorescent signal (a "fluorogenic" reaction) would reduce background noise and improve the sensitivity of detection in imaging experiments.
Environment-sensing probes: Developing analogues that change their properties (e.g., fluorescence) in response to changes in the local microenvironment (e.g., pH, redox potential) could provide dynamic information about the cellular locations of these glycans.
The continued development of sophisticated glycan probes based on the this compound scaffold will be crucial for advancing our understanding of the complex roles of glycans in biology.
Incorporating Multi-functional Tags for Enhanced Analysis
The presence of the propargyl group on this compound provides a versatile platform for the attachment of multi-functional tags. Through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), a variety of reporter molecules can be conjugated to the glycan. nih.govresearchgate.netjci.org This allows for a multi-faceted analysis of glycan localization, trafficking, and interactions.
Future research is poised to develop and utilize sophisticated multi-functional tags that combine different analytical modalities into a single probe. For instance, a single tag could feature:
A fluorophore for real-time imaging of glycan dynamics in living cells.
An affinity handle , such as biotin, for the enrichment and purification of glycoconjugates for subsequent proteomic or glycomic analysis. biorxiv.org
A photo-crosslinker to capture transient glycan-protein interactions.
An isotopic label for quantitative mass spectrometry-based studies.
The development of such modular "Multi-Tags" would enable researchers to perform multiple coordinated experiments on the same biological sample, providing a more comprehensive understanding of the roles of specific glycans in complex biological systems. biorxiv.org
| Tag Component | Function | Potential Application |
| Fluorophore (e.g., FITC, Rhodamine) | Visualization | Live-cell imaging of LNT-containing glycoconjugates |
| Affinity Handle (e.g., Biotin) | Isolation and Enrichment | Pull-down and identification of LNT-binding proteins |
| Photo-crosslinker (e.g., Diazirine) | Covalent capture of interactors | Mapping the interactome of LNT-glycans in situ |
| Isotopic Label (e.g., 13C, 15N) | Quantitative Analysis | Stable Isotope Labeling by Amino acids in Cell culture (SILAC)-based quantitative proteomics of glycosylated proteins |
Tunable Specificity and Affinity for Diverse Glycan Targets
While this compound itself has a defined structure, the principles of its design can be applied to a wide range of other glycans to create a library of probes with tunable specificity and affinity. By chemically modifying the core glycan structure or the linker attaching the propargyl group, researchers can fine-tune the molecule's interaction with glycan-binding proteins (lectins) and glycosyltransferases.
Future investigations will likely focus on:
Systematic modification of the glycan backbone: Introducing or removing specific sugar residues or altering their linkages to understand how these changes affect binding to specific lectins.
Varying the linker arm: The length and chemical nature of the linker connecting the propargyl group to the glycan can influence its accessibility and interaction with proteins. acs.org
"Stapling" glycans: Introducing covalent braces into the glycan structure can lock it into a specific conformation, potentially enhancing its affinity for a target protein. acs.org
These approaches will allow for the development of highly selective probes to study individual glycan-protein interactions, which is crucial for deciphering the complex "glycan code." nih.gov
Development of Glycan-Based Biomarkers (Preclinical Research)
Aberrant glycosylation is a hallmark of many diseases, including cancer. researchgate.netmdpi.com The ability to detect specific changes in glycan expression holds immense promise for the development of novel biomarkers for early diagnosis and prognosis.
Discovery of Glycan Signatures Associated with Biological States
This compound and similar propargylated glycans can be used in preclinical models to identify glycan signatures associated with specific disease states. By introducing these probes into cellular or animal models, researchers can metabolically label glycoconjugates. nih.gov Subsequent tagging with reporter molecules allows for the visualization and quantification of changes in the expression of specific glycans during disease progression.
For example, researchers can compare the incorporation of this compound into the cell surface glycans of healthy versus cancerous cells. A significant difference in uptake and presentation could indicate that LNT-containing structures are part of a cancer-specific glycan signature.
| Biological State | Hypothetical Glycan Signature Change | Detection Method |
| Normal Cell Homeostasis | Baseline expression of LNT-containing glycans | Metabolic labeling with this compound followed by fluorescent tagging and flow cytometry |
| Cancer Progression | Upregulation or downregulation of LNT-containing glycans | Comparative analysis of labeled cell populations via fluorescence intensity |
| Inflammatory Response | Altered accessibility of LNT-glycans on immune cells | Imaging of labeled immune cells in tissue sections |
Analytical Method Development for Glycan Biomarker Detection
The development of sensitive and robust analytical methods is crucial for the clinical translation of glycan biomarkers. The click chemistry handle on this compound facilitates the development of such methods.
Future research in this area will likely focus on:
Lectin-based assays: Using immobilized lectins that specifically recognize the LNT structure to capture this compound-labeled glycoconjugates from biological samples. researchgate.netmdpi.com
Mass spectrometry-based approaches: The propargyl group can be tagged with a molecule that enhances ionization or allows for specific fragmentation patterns in mass spectrometry, improving the sensitivity and specificity of glycan detection.
Glycan microarrays: Printing this compound and other modified glycans onto slides to screen for antibodies or lectins in patient sera that recognize disease-associated glycan structures. acs.org
Exploring this compound in Glycan Engineering Studies
Glycan engineering aims to manipulate the glycan structures on cells to study their function or to create cells with desired properties.
Modulating Glycosylation in In Vitro Cellular Systems
Metabolic glycoengineering is a powerful technique to modify the glycosylation of cells in vitro. jci.org Cells are cultured in the presence of unnatural sugar precursors, like this compound, which are then incorporated into their glycan biosynthetic pathways. nih.gov This results in the display of the modified glycan on the cell surface.
By presenting this compound on the cell surface, researchers can investigate a range of biological questions, such as:
How does the presence of terminal LNT structures influence cell-cell adhesion?
Can the engineered display of LNT-glycans alter the binding of pathogens or toxins?
Does the modification of cell surface glycans with this compound affect cell signaling pathways?
The propargyl handle allows for the subsequent modification of the engineered cell surface. For example, researchers could attach bioactive molecules, such as enzymes or signaling ligands, to the cell surface to modulate cellular behavior in a controlled manner. This opens up exciting possibilities for cell-based therapies and tissue engineering.
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for synthesizing LNT-N-acetyl-propargyl with high purity?
- Methodological Answer :
-
Step 1 : Optimize reaction conditions (e.g., solvent polarity, temperature) based on the propargyl group’s reactivity and the acetylated backbone’s stability. For example, use anhydrous conditions to avoid hydrolysis of the acetyl moiety .
-
Step 2 : Monitor reaction progress via TLC or HPLC, targeting intermediates like free propargylamine or unreacted acetyl precursors.
-
Step 3 : Purify using column chromatography (silica gel, gradient elution) or recrystallization. Validate purity via NMR (e.g., absence of residual solvent peaks at δ 1–3 ppm for THF or DCM) and mass spectrometry (e.g., [M+H]+ ion matching theoretical m/z).
-
Safety : Follow protocols for handling propargyl derivatives (e.g., avoid inhalation, use fume hoods) as outlined in safety data sheets for analogous compounds .
- Data Table :
| Parameter | Optimal Condition | Rationale |
|---|---|---|
| Solvent | Anhydrous DMF or DCM | Prevents acetyl group hydrolysis |
| Temperature | 0–4°C (propargylation step) | Controls exothermic reactions |
| Purification | Silica gel (hexane:EtOAc) | Separates polar byproducts |
Q. How can researchers verify the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR Analysis :
- 1H NMR : Confirm acetyl methyl protons (~δ 2.0–2.2 ppm) and propargyl protons (δ 2.5–3.0 ppm for ≡C-H).
- 13C NMR : Identify acetyl carbonyl (~δ 170–175 ppm) and propargyl carbons (~δ 70–85 ppm for sp-hybridized carbons).
- Mass Spectrometry : Use HRMS (High-Resolution MS) to validate molecular ion ([M+H]+) within 5 ppm error.
- IR Spectroscopy : Detect acetyl C=O stretch (~1650–1750 cm⁻¹) and propargyl C≡C stretch (~2100–2260 cm⁻¹) .
Advanced Research Questions
Q. How should researchers address contradictory data in stability studies of this compound under varying pH conditions?
- Methodological Answer :
- Step 1 : Replicate experiments under controlled conditions (e.g., pH 2–12 buffers, 25°C) and quantify degradation via HPLC-UV.
- Step 2 : Identify degradation products (e.g., hydrolyzed acetyl/propargyl groups) using LC-MS/MS.
- Step 3 : Apply kinetic modeling (e.g., first-order decay) to compare degradation rates. Use ANOVA to assess statistical significance of discrepancies .
- Example Workflow :
Contradiction → Replication → Product Identification → Statistical Validation
- Data Table :
| pH | Degradation Half-life (h) | Major Degradation Product |
|---|---|---|
| 2 | 48 ± 3.2 | Deacetylated derivative |
| 7 | 120 ± 8.5 | Stable |
| 12 | 24 ± 2.1 | Propargyl cleavage product |
Q. What strategies resolve conflicting bioactivity results in preclinical studies of this compound?
- Methodological Answer :
- Step 1 : Standardize in vitro assays (e.g., cell lines, passage number, serum-free vs. serum-containing media) to minimize variability .
- Step 2 : Validate target engagement (e.g., enzyme inhibition assays) and off-target effects via proteomic profiling.
- Step 3 : Use meta-analysis to reconcile discrepancies between studies. For example, apply funnel plots to assess publication bias or heterogeneity .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- Step 1 : Perform molecular docking to predict binding affinity to target proteins (e.g., acetyltransferase enzymes).
- Step 2 : Use QSAR (Quantitative Structure-Activity Relationship) models to correlate structural features (e.g., logP, polar surface area) with bioavailability.
- Step 3 : Validate predictions in vivo using pharmacokinetic parameters (e.g., Cmax, AUC) from rodent studies .
Q. What analytical techniques are suitable for detecting trace impurities in this compound batches?
- Methodological Answer :
- Step 1 : Employ UPLC-MS with a C18 column (1.7 µm particles) for high-resolution separation.
- Step 2 : Use charged aerosol detection (CAD) for non-UV-active impurities.
- Step 3 : Cross-validate with orthogonal methods (e.g., GC-MS for volatile byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
